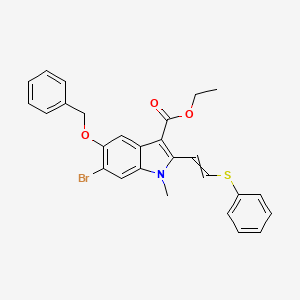
4-Difluoromethoxy-5-fluoropicolinic acid
Vue d'ensemble
Description
“4-Difluoromethoxy-5-fluoropicolinic acid” is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is used for research purposes.
Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 315.0±37.0 °C, and its density is predicted to be 1.537±0.06 g/cm3 . The pKa value is predicted to be 3.27±0.10 .Applications De Recherche Scientifique
Synthesis of Novel Fluoropicolinate Herbicides
The research by Johnson et al. (2015) in "Organic letters" outlines the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines. This process enabled the synthesis of 4-amino-5-fluoropicolinates and provided access to picolinic acids with various substituents, previously inaccessible via cross-coupling chemistry. These compounds are of interest as potential herbicides (Johnson et al., 2015).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) in the "Journal of the American Chemical Society" presented a study on the synthesis of fluorinated heterocycles. They reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This process resulted in monofluorinated alkenes and enabled the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, highlighting the significance of fluorine in pharmaceutical and agrochemical industries (Wu et al., 2017).
Use in Nanoformulations for Cancer Therapy
Guo et al. (2020) in "ACS nano" discussed the use of FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin) in nanoformulations for colorectal cancer therapy. They developed a nanoprecipitate to enhance blood circulation and tumor accumulation of platinum drugs and folinic acid, demonstrating significant chemo-immunotherapeutic activities in cancer treatment (Guo et al., 2020).
Propriétés
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYTZJAQWUHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromo-5-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
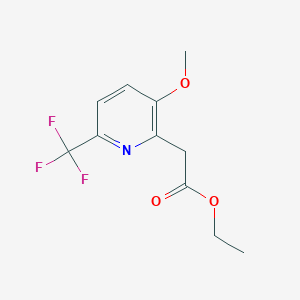
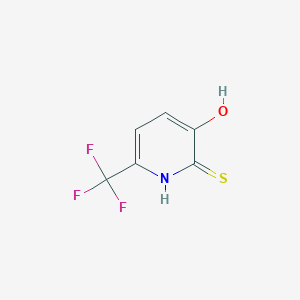
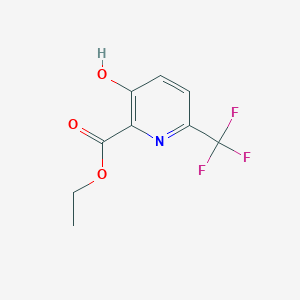


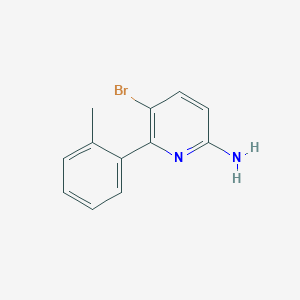
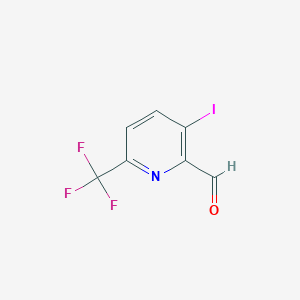

![tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B1412823.png)
